molecular formula C23H21N5O2S B14999985 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B14999985
M. Wt: 431.5 g/mol
InChI Key: CRXOTDMKDPATKC-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, an ethoxy group, a methyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-ethoxy-4-methylquinazoline-2-amine with a thiophene derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolines .

Scientific Research Applications

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one stands out due to its unique combination of functional groups and structural features.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H21N5O2S/c1-3-30-15-6-7-18-16(11-15)13(2)25-23(26-18)28-22-24-12-17-19(27-22)9-14(10-20(17)29)21-5-4-8-31-21/h4-8,11-12,14H,3,9-10H2,1-2H3,(H,24,25,26,27,28)

InChI Key

CRXOTDMKDPATKC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CS5)C

Origin of Product

United States

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